Product packaging for 3-(Pyrrolidin-3-yl)phenol(Cat. No.:CAS No. 762179-28-2)

3-(Pyrrolidin-3-yl)phenol

Cat. No.: B3283138
CAS No.: 762179-28-2
M. Wt: 163.22 g/mol
InChI Key: BSVULIRVFCFZPE-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-Phenol Hybrid Scaffolds in Medicinal and Organic Chemistry

The pyrrolidine-phenol hybrid scaffold is a privileged structure in drug discovery and organic synthesis due to the synergistic combination of the distinct properties of its two core components. nih.govresearchgate.net

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry. nih.govresearchgate.net Its significance is derived from several key attributes. The ring's sp³-hybridized carbon atoms provide a three-dimensional geometry that allows for effective exploration of pharmacophore space, a critical factor in drug design. nih.govresearchgate.net This non-planar structure, which undergoes a phenomenon known as "pseudorotation," enhances its 3D coverage and allows it to adopt various conformations for optimal binding to biological targets. nih.govresearchgate.net The basic nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, which can improve water solubility and strengthen the binding affinity of molecules to proteins. The pyrrolidine nucleus is a common feature in numerous natural products, particularly alkaloids, and is present in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The phenol (B47542) group also provides critical functionality. The hydroxyl group is a key interaction point, and its presence, number, and position on the aromatic ring can significantly influence a molecule's biological activity, such as its capacity as a radical scavenger. nih.gov Research on caffeoyl pyrrolidine derivatives, for instance, has shown that compounds with a free phenol hydroxyl group exhibit higher inhibitory activity against gelatinase enzymes compared to their methylated counterparts, confirming the importance of this functional group for biological interactions. nih.gov

When combined, these two moieties create a scaffold with broad biological potential. Pyrrolidine-phenol derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. nih.govscispace.com Studies on pyrrolidine derivatives containing a sterically hindered phenol fragment have demonstrated their ability to form stable phenoxy radicals, highlighting their potential as effective antioxidants. researchgate.net The versatility of this hybrid scaffold makes it a valuable starting point for the synthesis of complex molecules with tailored biological functions. ontosight.ai

Overview of Academic Research Trajectories for Related Phenolic and Pyrrolidine Derivatives

Academic research into phenolic and pyrrolidine derivatives has followed several key trajectories, focusing on innovative synthetic methodologies and the exploration of their therapeutic potential across various disease areas.

Synthetic strategies for creating these hybrid molecules are diverse. One notable method is a palladium-catalyzed formal aromaticity transfer, where phenols and pyrrolidines are coupled to generate N-cyclohexyl pyrroles. rsc.org Other synthetic routes include acid-catalyzed reactions to form 1-(arylsulfonyl)pyrrolidines containing phenol fragments and Ullmann cross-coupling reactions to produce derivatives designed for specific biological targets. consensus.appdigitellinc.com The synthesis of complex derivatives often involves either the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine ring. researchgate.net

The functional applications of these derivatives are a major focus of research. Structure-activity relationship (SAR) studies are frequently conducted to understand how molecular modifications influence biological outcomes. For example, in the development of gelatinase inhibitors, research demonstrated that longer, more flexible side chains linked to the pyrrolidine ring at the C(4) position led to higher activity. nih.gov Similarly, the stereochemistry of the pyrrolidine ring is crucial, as different stereoisomers can exhibit varied biological profiles due to their distinct binding modes with enantioselective proteins. nih.govresearchgate.net

The table below summarizes selected research findings on various pyrrolidine-phenol derivatives, illustrating the breadth of their investigation.

Derivative ClassResearch FocusKey Findings
(3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine Derivatives Antioxidant Properties & Redox BehaviorThese compounds undergo oxidation to form stable phenoxy radicals and have been studied for their protective effects on biological cells during cryopreservation. researchgate.netresearchgate.net
Caffeoyl Pyrrolidine Derivatives Enzyme Inhibition (Gelatinase)Investigated as potential anti-metastasis agents. SAR studies confirmed that a free phenol hydroxyl group is critical for enhanced inhibitory activity. nih.gov
3-(3-hydroxypyrrolidin-1-yl)benzonitrile Derivatives Enzyme Inhibition (Uridine Nucleoside Hydrolase)Designed as potential treatments for Trichomoniasis by targeting essential salvage pathway enzymes in the parasite. digitellinc.com
Spiro[pyrrolidine-3,3′-oxindoles] Anticancer ActivitySynthesized as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) for potential use in treating breast cancer. nih.gov
Pyrrolidine-2,5-dione-acetamides Central Nervous System ActivityStudied for anticonvulsant properties, with some derivatives showing greater efficacy than established drugs in preclinical models. nih.gov

This targeted research highlights the ongoing effort to harness the chemical diversity of pyrrolidine and phenol derivatives to develop new therapeutic agents and molecular tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B3283138 3-(Pyrrolidin-3-yl)phenol CAS No. 762179-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-3-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-3-1-2-8(6-10)9-4-5-11-7-9/h1-3,6,9,11-12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVULIRVFCFZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 3-(Pyrrolidin-3-yl)phenol and its Enantiomers

The synthesis of specific enantiomers of this compound is crucial, as different stereoisomers can exhibit varied biological activities. Stereoselective synthesis, therefore, is a key focus in the preparation of this compound, employing techniques that control the three-dimensional arrangement of its atoms. This can be achieved through either the separation of enantiomers from a racemic mixture (chiral resolution) or by building the molecule with the desired stereochemistry from the outset (asymmetric synthesis).

Chiral Resolution Techniques in Compound Preparation

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. One of the most common approaches is the formation of diastereomeric salts. frontiersin.org This technique involves reacting the racemic this compound, which is a base, with a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. frontiersin.org After separation, the individual enantiomer of the desired compound can be recovered by removing the chiral resolving agent.

Asymmetric Synthesis Approaches for Pyrrolidine (B122466) Scaffolds

Asymmetric synthesis offers a more direct route to enantiomerically pure pyrrolidine scaffolds, avoiding the loss of 50% of the material inherent in classical resolution. Various strategies have been developed for the asymmetric construction of substituted chiral pyrrolidines. youtube.com

One notable strategy is the asymmetric lithiation of N-Boc-pyrrolidine, followed by reaction with an electrophile. This method can provide enantioenriched pyrrolidines with good selectivity. droracle.ai Another powerful approach involves diastereoselective reactions, such as the Mannich reaction, which can be used to forge the pyrrolidine ring in a stereoselective manner. droracle.ai Furthermore, catalytic enantioselective methods, including asymmetric reductions of suitable precursors, have been successfully employed to access chiral pyrrolidine diols which can then be converted to the desired pyrrolidine. droracle.ai The use of chiral auxiliaries on the nitrogen atom has also been explored to direct the stereochemical outcome of cyclization reactions.

Recent advancements have also focused on stereoselective 1,3-dipolar cycloaddition reactions to construct the pyrrolidine ring with multiple stereocenters in a controlled manner. mdpi.comnih.gov These reactions, often catalyzed by metal complexes, can generate densely substituted pyrrolidines with high levels of regio- and diastereoselectivity. mdpi.comnih.gov

Palladium-Catalyzed Coupling Reactions in Pyrrolidinyl Phenol (B47542) Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In the context of synthesizing this compound and its analogs, these reactions are particularly valuable for introducing the phenol moiety onto the pyrrolidine ring.

A significant development in this area is the palladium-catalyzed hydroarylation of pyrrolines, which provides a direct route to 3-aryl pyrrolidines. chemicalbook.comnih.gov This process involves the addition of an aryl group and a hydrogen atom across the double bond of a pyrroline (B1223166) precursor. The reaction has been shown to have a broad scope with respect to the arylating agent, allowing for the synthesis of a diverse range of 3-aryl pyrrolidines. chemicalbook.comnih.gov This methodology is particularly advantageous as it can deliver drug-like molecules in a single step from readily available starting materials. chemicalbook.comnih.gov

The choice of the nitrogen protecting group on the pyrroline can influence the outcome of the reaction. For instance, N-alkyl pyrrolines tend to undergo hydroarylation to yield pyrrolidines, whereas N-acyl pyrrolines may favor arylation to produce alkene products. chemicalbook.comnih.gov The mechanism of these reactions is a subject of ongoing research, but they represent a powerful and efficient strategy for the synthesis of the this compound scaffold.

Reaction Type Description Key Features
HydroarylationAddition of an aryl group and a hydrogen atom across a C=C double bond.Direct route to 3-aryl pyrrolidines; broad substrate scope.
Mizoroki-HeckCoupling of an unsaturated halide with an alkene.Can be used to form C-C bonds, though side reactions can occur.
Suzuki CouplingCross-coupling of an organoboron compound with an organohalide.Versatile for forming biaryl compounds.
Buchwald-HartwigAmination Cross-coupling of an amine with an aryl halide.Useful for forming C-N bonds.

Nucleophilic Substitution and Cyclization Strategies for Ring Construction

The construction of the pyrrolidine ring is a fundamental aspect of the synthesis of this compound. Nucleophilic substitution and cyclization reactions are cornerstone strategies for forming this five-membered heterocycle.

A common approach involves the intramolecular cyclization of a linear precursor containing a nucleophilic amine and an electrophilic center, typically a carbon atom bearing a leaving group. For example, a 1,4-amino alcohol can undergo cyclization under acidic or basic conditions to form the pyrrolidine ring. aksci.com Similarly, the ring can be formed through the cyclization of amino ketones. aksci.com

Another strategy is the ring closure initiated by the direct nucleophilic attack of a stabilized enolate at the nitrogen of an activated oxime. This process can effectively compete with the more common Beckmann rearrangement and provides a rapid route to substituted pyrrolines, which can then be reduced to the corresponding pyrrolidines. nih.gov

The table below summarizes some common cyclization strategies for pyrrolidine synthesis.

Precursor Type Reaction Conditions Product
1,4-Amino AlcoholAcidic or BasicPyrrolidine
1,4-Amino KetoneReductive AminationPyrrolidine
Activated Oxime with EnolateBasePyrroline (then reduced)
ω-Azido Carboxylic AcidsTf₂O2-Substituted Pyrrolidines

Biocatalytic Approaches in the Synthesis of Pyrrolidine-Containing Structures

Biocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering high levels of stereoselectivity under mild reaction conditions. In the synthesis of pyrrolidine-containing structures, enzymes can be employed to catalyze key transformations, leading to chiral products with high enantiomeric excess.

One promising biocatalytic approach is the use of enzymes for the stereoselective synthesis of pyrrolidine-2,3-diones, which can serve as versatile intermediates. For example, laccases have been used to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form highly functionalized pyrrolidine-2,3-diones. pharmtech.com

Furthermore, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides. wisdomlib.org This "new-to-nature" enzymatic reaction allows for the direct construction of the pyrrolidine ring through the insertion of an alkyl nitrene into a C-H bond, often with good enantioselectivity and catalytic efficiency. This method represents a significant advance in the biocatalytic synthesis of chiral pyrrolidines.

The intramolecular condensation of aminoketones or aminoaldehydes followed by reduction using imine reductases is another prevalent biocatalytic route to forge chiral cyclic amines like pyrrolidines. wisdomlib.org These enzymatic approaches offer a green and efficient alternative to traditional chemical methods for the synthesis of enantiomerically pure pyrrolidine-containing compounds.

Development of Novel Salt Forms for Research and Handling Advantages

The development of different salt forms of a chemical compound is a critical aspect of pharmaceutical development and chemical research. pharmtech.com The choice of a specific salt can significantly impact a compound's physicochemical properties, including its solubility, stability, dissolution rate, and hygroscopicity. For a research compound like this compound, forming a salt can offer several advantages for handling and experimental use.

For instance, converting the freebase, which may be an oil or a low-melting solid, into a crystalline salt can improve its handling characteristics and facilitate purification and storage. pharmtech.com Crystalline salts generally have higher melting points and are often more stable than their freebase counterparts. youtube.com

A known salt form of this compound is the hydrobromide salt. The formation of this salt can enhance the compound's stability and aqueous solubility, which is beneficial for in vitro studies and formulation development. Other commonly used salt-forming counterions that could be explored for this compound include hydrochloride, mesylate, and tartrate, each potentially conferring unique properties.

The selection of an appropriate salt form is a crucial step in the progression of a compound from discovery to application, as it can have a profound impact on its performance and developability.

Salt Property Advantage in Research and Handling
Increased CrystallinityEasier to handle, purify, and weigh accurately.
Enhanced StabilityLonger shelf-life and less degradation under storage.
Improved SolubilityBetter dissolution in aqueous media for biological assays.
Modified HygroscopicityReduced water uptake, improving physical stability.

Synthesis of Key Precursors and Advanced Intermediates for Analog Libraries

The generation of analog libraries for this compound necessitates the efficient synthesis of versatile precursors and advanced intermediates that allow for structural diversification. A key building block for these libraries is N-Boc-3-hydroxypyrrolidine, which can be synthesized through various routes. While methods starting from D-malic acid or 4-amino-2-hydroxybutyric acid are established, they can be costly. A more economical approach begins with epichlorohydrin (B41342) and sodium cyanide google.com. This precursor can then be subjected to a variety of chemical transformations to introduce molecular diversity.

One common strategy for diversification is the Mitsunobu reaction, which allows for the introduction of a wide range of substituents at the 3-position of the pyrrolidine ring. For instance, N-Boc-3-hydroxypyrrolidine can be reacted with various phenols to create a library of 3-aryloxypyrrolidine analogs mdpi.com. The subsequent removal of the Boc protecting group provides a secondary amine that can be further functionalized, expanding the chemical space of the library.

Diversity-oriented synthesis (DOS) offers a powerful strategy for the creation of complex and structurally diverse small molecule libraries from a common starting material cam.ac.uknih.govnih.gov. This approach is particularly well-suited for generating novel pyrrolidine-based scaffolds. By employing a series of branching reaction pathways, a wide array of fused, spirocyclic, and bridged ring systems incorporating the pyrrolidine motif can be accessed.

The following table summarizes key precursors and intermediates used in the synthesis of this compound analog libraries.

Precursor/IntermediateStarting Material(s)Key Transformation(s)Application
N-Boc-3-hydroxypyrrolidineEpichlorohydrin, Sodium CyanideRing opening, reduction, cyclization, Boc protectionVersatile building block for introducing substituents at the 3-position and the nitrogen atom.
3-ArylpyrrolidinesPyrrolines, Aryl halidesPalladium-catalyzed hydroarylationDirect installation of diverse aryl groups at the 3-position of the pyrrolidine ring.
Substituted ProlinesCommercially availableFunctional group interconversion, ring modificationChiral pool synthesis of enantiomerically pure pyrrolidine analogs.
Acyclic Amino Diols/HalidesSimple aliphatic compoundsIntramolecular cyclizationConstruction of the pyrrolidine ring with predefined stereochemistry and substitution patterns.

A combination of flow chemistry and traditional batch methods has also been effectively utilized to generate focused libraries of trisubstituted pyrrolidines researchgate.net. This integrated approach allows for rapid optimization of reaction conditions and efficient production of a diverse set of analogs for structure-activity relationship (SAR) studies.

Microwave and Ultrasound Assisted Synthetic Procedures

The application of non-conventional energy sources, such as microwave irradiation and ultrasound, has been shown to significantly enhance the efficiency and sustainability of synthetic routes toward pyrrolidine-containing compounds. These techniques often lead to shorter reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for the rapid construction of heterocyclic scaffolds. The direct and efficient heating of the reaction mixture by microwave irradiation can accelerate reaction rates and, in some cases, alter reaction pathways to provide products that are not accessible through conventional heating. For example, the condensation of a benzaldehyde (B42025) derivative with N'-hydroxy-isonicotinamidine to form a 1,2,4-oxadiazole (B8745197) intermediate, a precursor for a class of antiviral agents incorporating a substituted pyrrolidine moiety, was effectively carried out using microwave irradiation mdpi.com. The synthesis of various pyrrole (B145914) and pyrrolidine derivatives has been shown to be significantly faster and higher yielding under microwave conditions nih.govmdpi.com.

Reaction TypeSubstratesProductAdvantages of Microwave
Paal-Knorr Pyrrole Synthesis1,4-Diketones, AminesSubstituted PyrrolesReduced reaction times, improved yields.
Cycloaddition ReactionsAzomethine ylides, AlkenesSpiropyrrolidinesIncreased reaction rates, high regioselectivity.
Heterocycle FormationBenzaldehyde, N'-hydroxy-isonicotinamidine1,2,4-OxadiazoleRapid synthesis of key intermediates.

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in a liquid generate localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. Ultrasound has been successfully employed in various steps of pyrrolidine synthesis, including N-arylation and the formation of heterocyclic hybrids semanticscholar.org. One-pot, multi-component reactions under ultrasonic irradiation provide an efficient and environmentally friendly route to highly functionalized pyrrolidine derivatives nih.govnih.govhhu.de. The use of ultrasound often allows for reactions to be conducted at lower temperatures and with shorter reaction times than conventional methods univ.kiev.ua.

Reaction TypeSubstratesProductAdvantages of Ultrasound
N-ArylationOxazolidinones, Aryl halidesN-Aryl OxazolidinonesHigh yields, short reaction times, mild conditions.
Multi-component ReactionsAmines, Carbon disulfide, Acetylenedicarboxylates, DicyanoolefinsSubstituted PhthalimidesSimple operation, high chemoselectivity, green conditions.
Cycloaddition ReactionsAldehydes, Hydroxylamine, AlkenesIsoxazolinesOne-pot synthesis, high regioselectivity.

Systematic Chemical Modification and Structure Activity Relationship Sar Studies

Strategies for Functionalization of the Phenolic Moiety

The phenolic hydroxyl group and the aromatic ring of 3-(Pyrrolidin-3-yl)phenol are critical for its interactions with biological targets and provide convenient handles for chemical modification.

Aromatic Ring Substitutions and Electronic Modulation

The electronic properties of the phenolic ring can be modulated through the introduction of various substituents. This modulation influences the acidity of the phenolic hydroxyl group, its hydrogen bonding capacity, and its potential for pi-stacking interactions. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) at different positions on the aromatic ring can significantly alter the binding affinity and selectivity of the molecule for its target proteins. While specific SAR data for substitutions on the this compound ring is not extensively available in the public domain, general principles of medicinal chemistry suggest that such modifications would have a profound impact on activity.

Phenolic Ether and Ester Derivatization

Conversion of the phenolic hydroxyl group into ether or ester functionalities is a common strategy to probe the necessity of the hydroxyl group for biological activity and to modify the physicochemical properties of the compound, such as lipophilicity and metabolic stability.

Phenolic Ethers: Alkylation or arylation of the phenolic oxygen can determine if a hydrogen bond donor is essential for molecular recognition. For example, replacing the hydroxyl group with a methoxy (B1213986) group can differentiate between a hydrogen bond donating or accepting role of the phenolic oxygen.

Phenolic Esters: Esterification of the phenol (B47542) can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active phenolic compound. The rate of hydrolysis can be tuned by varying the steric and electronic properties of the ester group. Studies on model phenolic compounds have shown that the stability of carbonate esters, for instance, varies widely depending on the pro-moiety, with half-lives ranging from minutes to thousands of minutes at physiological pH.

Modifications of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring offers a three-dimensional structure that can be extensively modified to explore the steric and conformational requirements of the binding pocket of a biological target.

N-Substitution Patterns and Their Impact on Molecular Recognition

The secondary amine of the pyrrolidine ring is a key site for modification. N-substitution can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, and can introduce new interaction sites with the target.

In a study focusing on the structural isomer, 3-(3-hydroxyphenyl)pyrrolidine, as a scaffold for dopamine (B1211576) D3 receptor ligands, a series of N-alkyl and N-butylamide-linked benzamide (B126) analogues were synthesized and evaluated. The findings from this study provide valuable insights into the impact of N-substitution on molecular recognition.

A homologous series of N-alkyl analogues, from N-pentyl to N-decyl, was synthesized to probe the length and bulk tolerance of the secondary binding pocket of the D3 receptor. The in vitro binding affinities at human dopamine D2 and D3 receptors revealed that the length of the N-alkyl chain significantly influences binding affinity and selectivity.

CompoundN-SubstituentD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
1 H>10,000120 ± 20>83
2 Propyl1,100 ± 2002.1 ± 0.3520
3 Pentyl4,200 ± 1,00012 ± 1350
4 Hexyl1,600 ± 2007.9 ± 0.9200
5 Heptyl1,400 ± 2006.5 ± 0.8220
6 Octyl1,500 ± 2008.8 ± 0.9170
7 Nonyl2,000 ± 30011 ± 1180
8 Decyl2,800 ± 40015 ± 2190

Data adapted from a study on 3-(3-hydroxyphenyl)pyrrolidine analogs for the dopamine D3 receptor.

The results indicate that an N-propyl group provides the highest affinity and selectivity for the D3 receptor. As the alkyl chain length increases beyond propyl, there is a general trend of decreasing affinity and selectivity, suggesting specific spatial constraints within the receptor's binding pocket.

Furthermore, the introduction of a benzamide functionality via an N-butylamide linker was explored to enhance affinity and selectivity by extending into a secondary binding pocket. This highlights a strategy where the N-substituent acts not just as a modulator of physicochemical properties but as a vector to engage additional binding interactions.

Exocyclic and Endocyclic Substitutions on the Pyrrolidine Ring

Modifications to the carbon framework of the pyrrolidine ring, both within the ring (endocyclic) and attached to it (exocyclic), are crucial for defining the optimal conformation and steric profile for target engagement.

Stereochemistry: The stereochemistry at the C3 position of the pyrrolidine ring is a critical determinant of biological activity. In the study of 3-(3-hydroxyphenyl)pyrrolidine analogues, the (R)-enantiomer consistently showed higher affinity for the D3 receptor compared to the (S)-enantiomer, indicating a clear stereochemical preference in the orthosteric binding site.

EnantiomerD3 Ki (nM)
(R)-N-propyl-3-(3-hydroxyphenyl)pyrrolidine2.1 ± 0.3
(S)-N-propyl-3-(3-hydroxyphenyl)pyrrolidine33 ± 4

Data adapted from a study on 3-(3-hydroxyphenyl)pyrrolidine analogs for the dopamine D3 receptor.

Substitutions on the ring: The introduction of substituents on the pyrrolidine ring can influence its conformation (puckering) and provide additional points of interaction. For example, SAR studies on other pyrrolidine-containing scaffolds have shown that cis- or trans-configurations of substituents at positions 3 and 4 are preferred for certain biological activities. While specific data for this compound is limited, it is a common strategy to introduce small alkyl or polar groups on the pyrrolidine ring to probe for additional favorable interactions.

Linker Chemistry and Spacer Optimization in Conjugated Structures

The linker connects the this compound moiety to another molecular entity, such as a targeting protein, a fluorescent dye, or a cytotoxic agent. The design of the linker must consider several factors:

Stability: The linker should be stable under physiological conditions to ensure the integrity of the conjugate until it reaches its target.

Flexibility and Length: The length and flexibility of the linker can influence the ability of the this compound moiety to bind to its target. Spacer optimization studies often involve synthesizing a series of conjugates with varying linker lengths to determine the optimal distance and orientation for binding. For example, studies on enzyme conjugates have shown that incorporating spacers of different atomic lengths can significantly affect the sensitivity and specificity of immunoassays.

Cleavability: In some applications, such as antibody-drug conjugates (ADCs), a cleavable linker is desirable to release the active molecule at the target site.

Rational Design Principles for Tailoring Molecular Interactions and Selectivity

The rational design of analogs based on the this compound scaffold is a key strategy for optimizing ligand affinity and selectivity for specific biological targets. By systematically modifying the chemical structure, researchers can fine-tune the molecular interactions between the ligand and its receptor, thereby enhancing its desired pharmacological profile. A notable example of this approach is the development of 3-(3-hydroxyphenyl)pyrrolidine derivatives as selective ligands for dopamine receptors, particularly the D3 subtype, which shares high homology with the D2 receptor, making selectivity a significant challenge.

The core principle behind the rational design of these analogs is to explore the chemical space around the 3-(3-hydroxyphenyl)pyrrolidine scaffold. This involves introducing various functional groups at specific positions to probe the binding pockets of the target receptors. The primary goals are to enhance binding affinity for the desired target while simultaneously reducing affinity for off-target receptors, thus improving selectivity. Key modifications often focus on the pyrrolidine nitrogen, as substituents at this position can extend into different regions of the receptor binding site.

Probing Receptor Pockets with N-Alkyl Analogs

One effective strategy involves the synthesis of a homologous series of N-alkyl analogs to explore the dimensions and characteristics of the receptor's secondary binding pocket. By systematically increasing the length of the alkyl chain attached to the pyrrolidine nitrogen, it is possible to identify an optimal chain length for receptor affinity and selectivity.

Research into a series of N-alkyl-3-(3-hydroxyphenyl)pyrrolidine derivatives has provided valuable insights into the structure-activity relationships (SAR) for dopamine D2 and D3 receptors. The binding affinities of these compounds reveal a clear trend related to the length of the N-alkyl substituent.

CompoundN-SubstituentD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
1 n-Pentyl2101.8117
2 n-Hexyl1401.3108
3 n-Heptyl1201.1109
4 n-Octyl1602.176
5 n-Nonyl2203.563
6 n-Decyl3306.253

The data indicates that affinity for the D3 receptor is highest with alkyl chains of six to seven carbons (n-hexyl and n-heptyl groups). As the chain length increases beyond this optimal length, a gradual decrease in D3 affinity is observed. Conversely, the selectivity for the D3 receptor over the D2 receptor is highest with the n-pentyl substituent and generally decreases as the alkyl chain becomes longer. This suggests that while a longer chain can be accommodated in the binding pocket, it may not adopt an optimal conformation for high-affinity binding and selectivity.

Influence of Stereochemistry on Receptor Binding

The stereochemistry of the 3-(3-hydroxyphenyl)pyrrolidine core is another critical factor in determining receptor affinity. The chiral center at the 3-position of the pyrrolidine ring leads to two enantiomers, (R) and (S), which can exhibit different binding affinities due to the three-dimensional nature of the receptor's binding site.

Studies on the enantiomers of the N-n-propyl analog have demonstrated a clear preference for the (S)-enantiomer at both D2 and D3 receptors.

CompoundStereoisomerD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)
7 (S)2709.7110
8 (R)1600120500

The (S)-enantiomer displays significantly higher affinity for all tested dopamine receptor subtypes compared to the (R)-enantiomer. This stereopreference underscores the importance of the spatial arrangement of the hydroxyphenyl group for optimal interaction with the orthosteric binding site of the dopamine receptors.

Enhancing Affinity and Selectivity with Extended Functionality

To further enhance binding affinity and selectivity, a rational design approach can be employed to introduce extended functionalities that can interact with secondary binding pockets of the receptor. This has been explored through the synthesis of analogs that incorporate a benzamide moiety linked to the pyrrolidine nitrogen via a butylamide linker. This design is intended to allow the 3-(3-hydroxyphenyl)pyrrolidine core to occupy the orthosteric binding site while the benzamide portion extends into the secondary binding pocket.

The addition of a 4-chlorobenzamide (B146232) group resulted in a significant increase in affinity for the D3 receptor.

CompoundN-SubstituentD2 Ki (nM)D3 Ki (nM)D3/D2 Selectivity
9 4-Chlorobenzamide1300.83157

This compound demonstrates that extending the ligand structure with appropriate functional groups can lead to a substantial improvement in both affinity and selectivity for the target receptor. The high D3 selectivity of this analog highlights the success of a rational design strategy that considers both the orthosteric and secondary binding sites of the receptor. nih.gov

Investigation of Molecular Interaction Mechanisms and Pharmacological Targets

Enzyme Inhibition Research

Sphingomyelinase (nSMase2) Inhibition Research

There is currently no specific research available in the public domain that details the inhibitory activity of 3-(Pyrrolidin-3-yl)phenol against Sphingomyelinase (nSMase2). While other structurally complex compounds containing a pyrrolidine (B122466) ring have been investigated as nSMase2 inhibitors, the direct action of this compound on this enzyme has not been characterized in the available literature.

Modulation of Intracellular Signaling Pathways and Protein Interactions

Detailed studies on how this compound modulates specific intracellular signaling pathways or its interactions with specific proteins are not available in the surveyed scientific literature. Generally, phenolic compounds can influence various signaling cascades, and the pyrrolidine scaffold is a common feature in many biologically active molecules. However, specific data for this compound is absent.

Role of the Phenolic Hydroxyl Group in Ligand-Target Recognition

The phenolic hydroxyl (-OH) group is a critical functional group in many pharmacologically active molecules due to its ability to act as both a hydrogen bond donor and acceptor. This allows it to form strong interactions with amino acid residues in the binding pockets of protein targets, such as enzymes and receptors. The hydroxyl group's hydrogen can form a hydrogen bond with an electronegative atom (like oxygen or nitrogen) on the protein, while the oxygen atom's lone electron pairs can accept a hydrogen bond from an amino acid residue like serine or tyrosine. These interactions are fundamental for the affinity and specificity of a ligand for its target. In the context of this compound, it is chemically plausible that its phenolic hydroxyl group plays a significant role in its binding to any biological targets, but specific experimental studies demonstrating this role are not present in the available literature.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of its electrons (electronic structure). For 3-(Pyrrolidin-3-yl)phenol, methods like Density Functional Theory (DFT) would be employed to achieve a balance between computational cost and accuracy.

Molecular Geometry Optimization: DFT calculations, often using a basis set such as 6-311++G(d,p), would be used to find the lowest energy conformation. beilstein-journals.orgresearchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is identified. Key parameters for this compound would include the puckering of the pyrrolidine (B122466) ring and the rotational orientation of the phenol (B47542) group relative to the pyrrolidine.

Electronic Structure Analysis: Once the geometry is optimized, QM methods can calculate various electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is typically localized on the electron-rich phenol ring, indicating its propensity to act as an electron donor. The LUMO's location would indicate the most likely site for nucleophilic attack. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of this compound via DFT
PropertyPredicted ValueSignificance
HOMO Energy-5.5 eV to -6.5 eVIndicates electron-donating capability (phenol ring)
LUMO Energy+1.0 eV to +2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.0 eV to 8.0 eVRelates to chemical reactivity and stability
Dipole Moment2.0 D to 3.5 DQuantifies molecular polarity

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation

The 3-(hydroxyphenyl)pyrrolidine scaffold is a known pharmacophore that interacts with various biological targets, such as dopamine (B1211576) receptors. nih.gov Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting how this compound might bind to a protein receptor and the stability of the resulting complex. nih.govnih.gov

Molecular Docking: Docking simulations would place this compound into the binding site of a target protein to predict its preferred binding orientation and affinity. mdpi.comufms.brmdpi.com The process generates a "docking score," an estimate of the binding free energy, which helps rank its potential as an inhibitor or agonist. nih.gov Key interactions would likely involve hydrogen bonding from the phenolic hydroxyl group and the pyrrolidine's secondary amine, as well as hydrophobic interactions from the phenyl ring.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time (nanoseconds to microseconds). nih.govresearchgate.net MD is used to assess the stability of the predicted binding pose. By simulating the movements of all atoms in the system, MD can reveal conformational changes in both the ligand and the protein upon binding, the persistence of key intermolecular interactions (like hydrogen bonds), and provide a more refined estimate of binding free energy. nih.gov

Table 2: Representative Docking and MD Simulation Results for a Hypothetical Protein Target
ParameterValueInterpretation
Docking Score-7.5 kcal/molStrong predicted binding affinity
Key H-Bond InteractionsPhenol-OH with Asp110; Pyrrolidine-NH with Ser192Specific residues crucial for binding
RMSD of Ligand (MD)< 2.0 ÅLigand remains stably bound in the pocket
Binding Free Energy (MM/GBSA)-45 kcal/molFavorable and stable complex formation

Prediction of Molecular Properties and Reactivity Parameters

Computational methods can predict a wide range of physicochemical properties and reactivity descriptors based on the molecule's electronic structure. These predictions are valuable for understanding the molecule's behavior in chemical reactions and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Descriptors: Properties like lipophilicity (logP), polar surface area (PSA), and various electronic descriptors can be calculated. nih.govpensoft.net These parameters are used in QSAR models to correlate a molecule's structure with its biological activity. For this compound, the combination of a polar phenol group and a basic pyrrolidine ring results in a balanced hydrophilic-lipophilic profile.

Reactivity Parameters: DFT calculations can yield reactivity indices such as chemical potential, hardness, and electrophilicity. nih.gov These values help in predicting how the molecule will behave in chemical reactions. For instance, the phenol moiety is susceptible to electrophilic substitution and oxidation, while the pyrrolidine nitrogen is a nucleophilic center. researchgate.net

Table 3: Calculated Molecular and Reactivity Properties
PropertyPredicted ValueRelevance
LogP1.5 - 2.0Predicts membrane permeability and solubility
Polar Surface Area (PSA)~42 ŲInfluences transport properties in biological systems
Chemical Hardness~3.5 - 4.0 eVMeasure of resistance to change in electron distribution
Electrophilicity Index~1.5 - 2.0 eVQuantifies propensity to accept electrons

Elucidation of Reaction Mechanisms via Theoretical Approaches

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, computational studies could elucidate mechanisms of reactions such as oxidation of the phenol, N-alkylation of the pyrrolidine, or electrophilic aromatic substitution. nih.govacs.org

By modeling the potential energy surface of a reaction, researchers can follow the lowest energy path from reactants to products. rsc.org For example, studying the oxidation of the phenol group would involve calculating the energy required to abstract a hydrogen atom to form a phenoxy radical. acs.org Such studies provide deep mechanistic insights that are often difficult to obtain experimentally.

Conformational Analysis and Stereoelectronic Effects

The biological activity and physical properties of this compound are heavily influenced by its three-dimensional shape, or conformation. The flexible five-membered pyrrolidine ring can adopt several "puckered" conformations, typically described as envelope or twist forms. acs.orgnih.gov

Conformational Search: Computational methods can perform a systematic search to identify all low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics. For this compound, the key variables are the ring pucker and the orientation (pseudo-axial vs. pseudo-equatorial) of the phenol substituent. nih.govresearchgate.net

Stereoelectronic Effects: The geometry and electron distribution of the molecule give rise to stereoelectronic effects, which are interactions between orbitals that stabilize certain conformations. beilstein-journals.orgnih.gov In substituted pyrrolidines, interactions such as gauche effects can influence the conformational equilibrium. beilstein-journals.org For instance, the interaction between the nitrogen lone pair and the antibonding orbitals of adjacent C-C or C-H bonds can stabilize specific ring puckers, thereby influencing how the molecule presents itself to a binding partner. nih.govresearchgate.net

Advanced Analytical Methodologies in Compound Research

Spectroscopic Techniques for Structural Elucidation of Analogues and Intermediates

The definitive identification and structural confirmation of 3-(Pyrrolidin-3-yl)phenol, its synthetic intermediates, and analogues rely on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the specific structure of organic molecules. semanticscholar.org

¹H NMR: Proton NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons on the phenol (B47542) ring, the methine proton at the 3-position of the pyrrolidine (B122466) ring, and the methylene (B1212753) protons of the pyrrolidine ring. The splitting patterns (e.g., doublets, triplets, multiplets) would help establish the connectivity between adjacent protons.

¹³C NMR: Carbon NMR reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the aromatic carbons (with the carbon attached to the hydroxyl group being significantly downfield), as well as for the aliphatic carbons of the pyrrolidine ring.

2D NMR Techniques: Two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to conclusively establish the connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively. semanticscholar.org These methods are invaluable for unambiguously assigning all signals, especially in more complex analogues.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF), provides highly accurate mass measurements, allowing for the determination of the molecular formula. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands, including a broad O-H stretch for the phenolic hydroxyl group, N-H stretching for the secondary amine in the pyrrolidine ring, C-H stretches for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about conjugated systems. The phenolic ring in this compound would produce characteristic absorbance peaks in the UV region, which can be useful for quantitative analysis and for monitoring reactions. semanticscholar.orgresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Characteristic Signals/Features
¹H NMR Signals for aromatic protons, pyrrolidine CH and CH₂ protons, and labile OH and NH protons.
¹³C NMR Signals for aromatic carbons (including C-OH) and aliphatic pyrrolidine carbons.
Mass Spectrometry (MS) Molecular ion peak corresponding to the exact mass of C₁₀H₁₃NO.
Infrared (IR) Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹).

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for verifying the chemical and stereochemical purity of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of non-volatile compounds like this compound. nih.gov

Methodology: A reversed-phase HPLC method, typically using a C18 stationary phase, is developed. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector, often a photodiode array (PDA) detector, which can assess peak purity by comparing spectra across the entire peak. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Validation: For rigorous quality control, the analytical method must be validated according to International Conference on Harmonization (ICH) guidelines. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsr.com

Enantiomeric Excess (ee) Determination: Since the 3-position of the pyrrolidine ring is a chiral center, this compound exists as a pair of enantiomers. Determining the enantiomeric excess is crucial, as different enantiomers can have distinct biological activities. Chiral HPLC is the standard method for this analysis. heraldopenaccess.us

Methodology: The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are widely used. A normal-phase mobile phase, often a mixture of alkanes (like n-hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol), is typically employed to achieve separation. ijpsr.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Detection: While UV detection is common, chiroptical detectors like Circular Dichroism (CD) or polarimetric detectors can provide additional confirmation and sensitivity for chiral analysis. heraldopenaccess.usnih.gov

Table 2: Typical Chromatographic Conditions for Chiral Separation

ParameterTypical Condition
Technique High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak IA) ijpsr.com
Mobile Phase n-Hexane / Ethanol / Isopropyl Alcohol ijpsr.com
Detection UV (e.g., at 254 nm or 280 nm)
Output Resolution between enantiomer peaks (>2.0 is desirable) ijpsr.com

Development and Application of Chemical Probes for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a biological system. mdpi.com this compound can serve as a scaffold for the development of such probes. The design of a chemical probe generally involves three key components: a core structure for target recognition, a reactive group for covalent labeling, and a reporter group for detection. mdpi.com

Design Strategy: To convert a lead compound like this compound into a chemical probe, synthetic modifications are made to incorporate functionalities for target engagement and visualization without significantly compromising its binding affinity.

Core Structure: The this compound scaffold itself provides the binding specificity for the target protein.

Reactive Group: For covalent target engagement, a photo-reactive group, such as a benzophenone (B1666685) or an aryl azide, can be incorporated. This allows for light-induced, irreversible cross-linking of the probe to its target protein upon binding. This technique is known as photo-affinity labeling (PAL). mdpi.com

Reporter Group: A reporter tag is necessary for the detection, enrichment, and identification of the probe-target complex. A common choice is a terminal alkyne or azide, which can be used for bio-orthogonal ligation (e.g., "click chemistry") with a corresponding fluorescent dye or biotin (B1667282) tag for subsequent visualization or affinity purification. mdpi.com

Application: Once synthesized, the chemical probe can be introduced into a cellular or tissue sample. After an incubation period to allow for target binding, the sample is irradiated with UV light to initiate cross-linking. The cells are then lysed, and the reporter tag is used to isolate the probe-protein complexes. The target protein can then be identified using techniques like mass spectrometry-based proteomics. This approach is instrumental in target identification and validation, a critical step in drug discovery. mdpi.comresearchgate.net

High-Throughput Screening (HTS) Methodologies in Compound Discovery

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and robotics to rapidly test hundreds of thousands to millions of chemical compounds for a specific biological activity. nih.govslideshare.net This methodology is fundamental for discovering novel hit compounds, which can include scaffolds like this compound.

The HTS process involves several key stages:

Target Identification and Assay Development: A biological target relevant to a disease is chosen, and a robust, miniaturized, and automatable assay is developed to measure its activity. Assays can be biochemical (e.g., enzyme inhibition) or cell-based (e.g., reporter gene activation).

Compound Library Screening: A large and diverse library of small molecules is screened against the target using the developed assay. These libraries can be from combinatorial chemistry, natural products, or focused collections. slideshare.net Screening is performed in microtiter plates (e.g., 384- or 1536-well formats) to maximize throughput. ox.ac.uk

Hit Identification: Compounds that show activity above a certain threshold in the primary screen are designated as "hits." The hit rate is typically low, often in the range of <1-2%. ox.ac.uk

Hit Confirmation and Triage: Hits are re-tested to confirm their activity and rule out false positives. Computational filters and secondary assays are used to prioritize the most promising hits for further investigation.

Lead Optimization: Confirmed hits with desirable properties undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, leading to the development of a lead compound.

HTS allows for the unbiased interrogation of large chemical spaces, enabling the identification of novel chemical starting points for drug development programs. hilarispublisher.com

Table 3: High-Throughput Screening (HTS) Workflow

StageObjectiveKey Activities
1. Assay Development Create a robust, automated assay for the biological target.Miniaturization to 384/1536-well format, signal-to-background optimization.
2. Primary Screen Screen a large compound library to identify initial hits.Robotic liquid handling, single-concentration testing. nih.govox.ac.uk
3. Hit Confirmation Verify the activity of hits from the primary screen.Re-testing of active compounds, often from fresh stock.
4. Dose-Response Analysis Determine the potency (e.g., EC₅₀/IC₅₀) of confirmed hits.Testing compounds across a range of concentrations.
5. Secondary Assays Eliminate false positives and characterize hit mechanism.Orthogonal assays, counter-screens, selectivity profiling.

Future Directions and Emerging Research Avenues

Exploration of Novel Bioactive Chemotypes Derived from the 3-(Pyrrolidin-3-yl)phenol Scaffold

The inherent bioactivity of the this compound core makes it an attractive starting point for the discovery of new drug candidates. Researchers are actively exploring modifications to this scaffold to generate novel chemotypes with enhanced potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets.

One promising area of investigation is the development of derivatives with activity in the central nervous system (CNS). For instance, a series of 3-(3-hydroxyphenyl)pyrrolidine analogues have been synthesized and evaluated for their binding affinity at human dopamine (B1211576) receptors. This research aims to extend the functionality from the primary binding site to a secondary pocket to improve affinity and selectivity for the D3 receptor, which is a target for neurological and psychiatric disorders nih.gov. Novel 3-pyrrolidineindole derivatives are also being explored as serotonergic psychedelic agents for treating conditions like depression and post-traumatic stress disorder nih.govresearchgate.net.

Furthermore, the this compound scaffold is being utilized to design inhibitors for various enzymes implicated in disease. For example, it has been incorporated into the design of Rho kinase (ROCK) inhibitors. The structure-activity relationship of these inhibitors has been studied to optimize their potency for both the enzyme and for chemotaxis nih.gov. The (R)-isomer of one such analogue demonstrated significant inhibitory potency in both cell-free and cell-based assays nih.gov. The versatility of the scaffold is also evident in its use for developing inhibitors for other kinase families, a critical area in oncology and inflammation research soci.org.

The table below summarizes some of the explored bioactive chemotypes derived from the this compound scaffold and their potential therapeutic applications.

Therapeutic TargetDerivative ClassPotential Application
Dopamine D3 ReceptorN-alkyl and N-butylamide-linked benzamide (B126) analoguesNeurological and psychiatric disorders
Serotonin Receptors3-Pyrrolidineindole derivativesDepression, PTSD, and other mental illnesses
Rho Kinase (ROCK)N-(1-Benzyl-3-pyrrolidyl)-N-(5-isoquinolyl)amine analoguesCardiovascular diseases, cancer
Other KinasesVarious heterocyclic derivativesCancer, inflammatory diseases

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the this compound scaffold is well-suited for these computational approaches. AI and ML algorithms can be employed to accelerate the design and optimization of new derivatives with desired biological activities and properties.

Machine learning models can be trained on existing data for pyrrolidine (B122466) and phenol-containing compounds to predict the bioactivity of novel, virtual derivatives. These models can learn complex structure-activity relationships and help prioritize the synthesis of compounds with the highest probability of success. For instance, ML frameworks can be used to generate molecules with optimal properties by training the model on-the-fly with a multiparameter optimization (MPO) score for each iteration of generated molecules arxiv.org. This approach allows for the exploration of a vast chemical space around the starting scaffold to identify candidates with a desirable balance of properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Furthermore, AI can guide the optimization of the this compound scaffold itself. Generative models can be used for "scaffold hopping," where the core structure is modified to create novel chemotypes while preserving the key pharmacophoric features required for biological activity arxiv.org. This can lead to the discovery of new intellectual property and compounds with improved drug-like properties. For example, machine learning can be used to guide the three-dimensional printing of tissue engineering scaffolds, predicting the quality of the print based on material composition and printing parameters nih.goveasychair.org.

The following table outlines the potential applications of AI and ML in the context of the this compound scaffold.

AI/ML ApplicationDescriptionPotential Impact
Bioactivity PredictionTraining models to predict the biological activity of virtual derivatives.Prioritization of synthetic efforts and reduction of discovery timelines.
Multi-Parameter Optimization (MPO)Using algorithms to balance multiple properties (e.g., potency, selectivity, ADMET).Design of drug candidates with a higher probability of clinical success.
Scaffold HoppingGenerating novel core structures while maintaining key pharmacophoric features.Discovery of new intellectual property and improved drug-like properties.
De Novo DesignDesigning entirely new molecules with desired properties based on the scaffold.Exploration of novel chemical space and identification of innovative drug candidates.

Development of Advanced Methodologies for Enhanced Stereocontrol and Synthetic Efficiency

The biological activity of chiral molecules is often dependent on their stereochemistry. For the this compound scaffold, which contains a stereocenter at the 3-position of the pyrrolidine ring, the development of advanced synthetic methodologies that provide precise control over the stereochemistry is crucial.

Significant progress has been made in the stereoselective synthesis of substituted pyrrolidines. These methods can be broadly categorized based on the source of the pyrrolidine ring: those that utilize a pre-existing chiral pyrrolidine and those that construct the ring from acyclic precursors in a stereocontrolled manner mdpi.com. For instance, palladium-catalyzed asymmetric [3+2] cycloaddition reactions of trimethylenemethane with imines have been developed to produce enantiomerically enriched pyrrolidines mdpi.com. Similarly, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides provides access to chiral 3,3-diarylpropyl amines, which can be precursors to 3-aryl-pyrrolidines nih.gov.

The development of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offers a powerful strategy to increase synthetic efficiency. Palladium-catalyzed cascade cyclocarbopalladation followed by cross-coupling reactions has been employed for the regio- and stereoselective synthesis of complex heterocyclic systems containing substituted isoquinolinones nih.gov. Such strategies could be adapted for the efficient construction of complex derivatives of this compound.

The table below highlights some of the advanced synthetic methodologies applicable to the stereocontrolled and efficient synthesis of this compound derivatives.

Synthetic MethodologyDescriptionKey Advantages
Asymmetric CatalysisUse of chiral catalysts (e.g., palladium, iridium) to control the stereochemical outcome of a reaction.High enantioselectivity, access to specific stereoisomers.
Chiral Pool SynthesisUtilization of readily available chiral starting materials (e.g., amino acids) to introduce stereocenters.Predictable stereochemistry, access to enantiopure products.
Cascade ReactionsMultiple bond-forming transformations in a single synthetic step.Increased efficiency, reduced waste, rapid access to molecular complexity.
C-H ActivationDirect functionalization of carbon-hydrogen bonds to introduce new substituents.Atom economy, novel disconnections, access to previously inaccessible derivatives.

Application in Advanced Chemical Biology Tools and Imaging Probes

The unique structural and electronic properties of the this compound scaffold make it an attractive candidate for the development of advanced chemical biology tools and imaging probes. These tools are essential for studying biological processes in real-time and at the molecular level.

The phenolic hydroxyl group can act as a recognition site or a reactive handle for conjugation to fluorophores or other reporter molecules. The fluorescence properties of many organic dyes are sensitive to their local environment, and the phenol (B47542) moiety can influence these properties through mechanisms like photoinduced electron transfer (PET) mdpi.com. By strategically modifying the this compound scaffold and attaching a suitable fluorophore, it is possible to design fluorescent probes that exhibit a change in fluorescence upon binding to a specific biological target, such as a protein or a metal ion. For instance, novel pyrrolidine-alkylamino-substituted dicyanoisophorone derivatives have been developed as near-infrared fluorescent probes for imaging β-amyloid plaques in Alzheimer's disease models researchgate.net.

Furthermore, the pyrrolidine nitrogen can be functionalized to introduce targeting moieties that direct the probe to specific cellular compartments or tissues. The development of such probes would enable the visualization and tracking of biological molecules and processes with high spatial and temporal resolution. Carbon nanomaterials, for example, are being explored as scaffolds for biosensing applications due to their excellent photostability and tunable emission acs.org. The this compound moiety could be appended to such materials to create novel sensors.

The potential applications of the this compound scaffold in chemical biology and imaging are summarized in the table below.

Application AreaDesign StrategyPotential Use
Fluorescent ProbesIncorporation of the scaffold into a fluorophore system where binding to a target modulates fluorescence.Imaging of specific proteins, enzymes, or metal ions in living cells.
Affinity-Based ProbesFunctionalization with a reactive group that can covalently label a target protein upon binding.Identification of new drug targets and elucidation of drug mechanisms of action.
Targeted Imaging AgentsConjugation to a ligand that directs the probe to a specific tissue or cell type.In vivo imaging of disease states and monitoring of therapeutic response.
Enzyme Activity ProbesDesign of substrates that release a fluorescent or colorimetric signal upon enzymatic cleavage.High-throughput screening for enzyme inhibitors and diagnostics. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-(Pyrrolidin-3-yl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives and phenolic precursors. Key steps include:
  • Coupling Reactions : Use of triethylamine as a base in solvents like dichloromethane (DCM) or ethanol to facilitate nucleophilic substitution or acylation .
  • Catalyst Selection : Palladium-based catalysts (e.g., Lindlar catalyst) improve selectivity in hydrogenation steps, minimizing over-reduction .
  • Yield Optimization : Reaction temperature (e.g., 0–25°C) and solvent polarity significantly impact yield. For example, ethanol enhances solubility of polar intermediates, improving reaction efficiency by 15–20% compared to DCM .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For instance, aromatic protons on the phenol ring appear as doublets (δ 6.8–7.2 ppm), while pyrrolidine protons show multiplet patterns (δ 2.5–3.5 ppm) .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for phenol, N-H bend at ~1550 cm⁻¹ for pyrrolidine) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • The phenol group’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, while the pyrrolidine’s lone pair on nitrogen enhances nucleophilicity at the 3-position.
  • Steric Effects : Bulky substituents on the pyrrolidine ring (e.g., methyl groups) reduce accessibility to the reactive site, lowering reaction rates by ~30% in comparative studies .

Advanced Questions

Q. How can researchers address conflicting data regarding the antimicrobial efficacy of this compound derivatives in different bacterial models?

  • Methodological Answer : Contradictions may arise from:
  • Strain-Specific Sensitivity : Gram-positive bacteria (e.g., S. aureus) often show higher susceptibility due to cell wall permeability differences. Standardize assays using CLSI guidelines to ensure reproducibility .
  • Compound Stability : Degradation under physiological conditions (e.g., pH 7.4) can reduce efficacy. Use stability-indicating HPLC methods to quantify active concentrations over time .
  • Synergistic Effects : Test combinations with β-lactam antibiotics to identify potentiation mechanisms, as seen in oxazolidinone derivatives .

Q. What strategies mitigate side reactions during the functionalization of this compound’s pyrrolidine ring?

  • Methodological Answer :
  • Protecting Groups : Temporarily block the phenol’s hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers to prevent unwanted oxidation during ring functionalization .
  • Catalytic Control : Ligand-modified palladium nanoparticles suppress over-hydrogenation, improving selectivity for mono-substituted products by >90% .
  • Solvent Optimization : Non-polar solvents (e.g., toluene) reduce by-product formation in Friedel-Crafts alkylation by stabilizing transition states .

Q. What computational models predict the binding affinity of this compound derivatives with bacterial enzymes?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Key parameters include grid box size (20 ų) and exhaustiveness (50) for accurate pose prediction .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to identify stable conformers .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications, guiding SAR studies .

Q. How do steric and electronic effects impact the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Steric Maps : Use DFT calculations (e.g., B3LYP/6-31G*) to visualize spatial hindrance around the pyrrolidine nitrogen. Bulky groups at the 1-position direct coupling to the para position of the phenol ring .
  • Electrostatic Potential (ESP) Analysis : Identify electron-rich regions (e.g., phenol oxygen) as preferred sites for electrophilic attack. MEP surfaces correlate with experimental regioselectivity in Suzuki-Miyaura reactions .

Key Data for Experimental Design

Parameter Optimal Conditions Impact on Outcomes Reference
Reaction SolventEthanol or DCMHigher polarity improves intermediate solubility
Catalyst for HydrogenationLindlar catalyst (Pd/CaCO₃)Prevents over-reduction of alkynes
NMR Analysis Temperature25°C (ambient)Reduces signal broadening in polar solvents
Antimicrobial AssayCLSI broth microdilutionStandardizes MIC values across bacterial strains

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3-(Pyrrolidin-3-yl)phenol

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